(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH-102 involves the formation of an isoquinoline core structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing isoquinoline derivatives typically involve cyclization reactions of benzylamines with aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production methods for CH-102 are not publicly disclosed. large-scale synthesis of isoquinoline derivatives generally involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CH-102 undergoes various chemical reactions, including:
Oxidation: CH-102 can be oxidized to form quinoline derivatives.
Reduction: Reduction of CH-102 can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of CH-102, leading to various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
CH-102 has several scientific research applications, including:
Chemistry: Used as a model compound to study isoquinoline chemistry and its derivatives.
Biology: Investigated for its effects on platelet aggregation and potential therapeutic applications in cardiovascular diseases.
Medicine: Explored for its potential use in developing new anticoagulant drugs.
Industry: Utilized in the synthesis of other bioactive isoquinoline derivatives for pharmaceutical research
Mechanism of Action
CH-102 inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation. It targets specific receptors on the platelet surface, preventing the binding of agonists that trigger aggregation. This inhibition is mediated through the modulation of intracellular calcium levels and the suppression of key enzymes involved in the aggregation process .
Comparison with Similar Compounds
Similar Compounds
Chinoin-127: Another isoquinoline derivative with similar platelet aggregation inhibitory properties.
Papaverine: An isoquinoline alkaloid used as a vasodilator.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties
Uniqueness
CH-102 is unique due to its specific inhibitory action on platelet aggregation, making it a valuable compound for research in cardiovascular diseases. Its isoquinoline core structure also allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
CAS No. |
55393-37-8 |
---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3 |
InChI Key |
NKOJJXLZHFCSHK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH 102; CH102; CH-102; Chinoin 102; Chinoin-102. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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